molecular formula C24H20N2O3 B11952219 N'-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide CAS No. 475395-82-5

N'-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide

Katalognummer: B11952219
CAS-Nummer: 475395-82-5
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: RZTLQAXIUWKMBS-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an anthracene moiety linked to a benzohydrazide structure through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 9-anthraldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, potentially leading to inhibition of DNA replication and transcription. Additionally, the hydrazide group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(9-Anthrylmethylene)-2-furohydrazide
  • N’-(9-Anthrylmethylene)-4-methylbenzenesulfonohydrazide
  • N’-(9-Anthrylmethylene)nicotinohydrazide

Uniqueness

N’-(9-Anthrylmethylene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both the anthracene and dimethoxybenzene moieties, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

475395-82-5

Molekularformel

C24H20N2O3

Molekulargewicht

384.4 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H20N2O3/c1-28-22-12-11-18(14-23(22)29-2)24(27)26-25-15-21-19-9-5-3-7-16(19)13-17-8-4-6-10-20(17)21/h3-15H,1-2H3,(H,26,27)/b25-15+

InChI-Schlüssel

RZTLQAXIUWKMBS-MFKUBSTISA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.